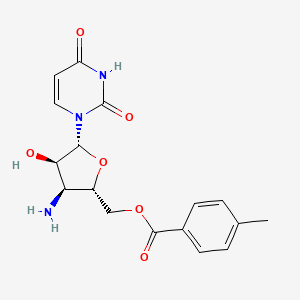

((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S,3S,4R,5R)-3-amino-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-9-2-4-10(5-3-9)16(23)25-8-11-13(18)14(22)15(26-11)20-7-6-12(21)19-17(20)24/h2-7,11,13-15,22H,8,18H2,1H3,(H,19,21,24)/t11-,13-,14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXMARCNSZZTKC-NMFUWQPSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound ((2S,3S,4R,5R)-3-Amino-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-hydroxytetrahydrofuran-2-yl)methyl 4-methylbenzoate is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H17N4O11

- Molecular Weight : 405.32 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Research indicates that the compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. It has been shown to inhibit cell proliferation and migration in various cancer types.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism, which could contribute to its anticancer and antimicrobial effects.

Biological Activity Data Table

Case Study 1: Anticancer Activity in Ovarian Cancer

A study investigated the effects of the compound on SKOV-3 ovarian cancer cells. The results demonstrated that treatment with the compound led to:

- A significant reduction in cell viability.

- Induction of apoptosis as evidenced by increased caspase activity.

- Downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax.

These findings support the potential use of this compound as a therapeutic agent in ovarian cancer treatment.

Case Study 2: Antimicrobial Efficacy

In a separate study focusing on antimicrobial properties, the compound was tested against various strains of bacteria including E. coli and S. aureus. The results indicated:

- A minimum inhibitory concentration (MIC) that effectively inhibited bacterial growth.

- Mechanistic studies suggested that the compound disrupts bacterial cell wall integrity and inhibits DNA replication.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an antiviral agent . Its structural similarity to nucleosides allows it to interfere with viral replication processes. Studies have indicated that derivatives of the pyrimidine and tetrahydrofuran structures exhibit activity against various viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .

Anticancer Research

Research indicates that compounds with similar structural frameworks can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The dioxopyrimidine component may enhance the compound's ability to interact with DNA or RNA synthesis mechanisms, making it a candidate for further investigation in anticancer drug development .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes related to nucleotide metabolism. For example, studies suggest that modifications to the tetrahydrofuran ring can lead to increased potency against enzymes such as thymidylate synthase, which is crucial in DNA synthesis . This inhibition could have therapeutic implications in diseases characterized by rapid cell division.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.